molecular formula C14H13F3N2O2 B1441012 Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate CAS No. 864426-78-8

Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1441012
M. Wt: 298.26 g/mol
InChI Key: OPKGCYUXZNHKCJ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound. Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .


Synthesis Analysis

The synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine has been reported . This isomeric pyrazole was obtained in yields ranging from 4–24% .


Chemical Reactions Analysis

The reaction conditions for the synthesis of a related compound, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, involve the use of ethyl-4,4,4-trifluoromethylacetoacetate and methylhydrazine in ethanol at 20 - 80°C for 15 hours .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and X-ray Diffraction Analysis : Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate has been synthesized and characterized using methods such as single crystal X-ray diffraction, NMR, IR, and mass spectral analysis. These compounds are often synthesized via condensation reactions and characterized for their structural and molecular properties (Viveka et al., 2016).

Chemical Properties and Reactions

  • Structural and Theoretical Investigations : The compound's structure and electronic properties have been studied using density functional theory (DFT) and other spectroscopic methods. This includes investigating its molecular geometry and electronic structure-property relationships (Viveka et al., 2016).

  • Formation of Derivatives and Biological Evaluation : Novel derivatives of this compound have been synthesized and evaluated for biological activities, such as suppressing cancer cell growth. This involves structural characterization by various spectroscopic techniques and preliminary biological evaluations (Zheng et al., 2010).

  • Synthesis of Fluorescent Molecules and Inhibitors : The unique reactivity of this compound has been exploited for synthesizing fluorescent molecules and potential inhibitors for specific biological targets. This includes the synthesis of various derivatives with potential biological activities (Wu et al., 2006).

Applications in Material Science

  • Corrosion Inhibition : Derivatives of ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate have been studied as corrosion inhibitors for materials like mild steel. These studies include gravimetric analysis and electrochemical impedance spectroscopy to evaluate the efficiency of these compounds as inhibitors (Dohare et al., 2017).

Medicinal Chemistry and Pharmacology

  • Development of Analgesic and Anti-inflammatory Agents : Some derivatives have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents. This includes characterization and evaluation of their pharmacological properties (Gokulan et al., 2012).

Advanced Chemical Analysis

  • Hirshfeld Surface Analysis and DFT Calculations : The compound and its derivatives have been subject to detailed Hirshfeld surface analysis and DFT calculations. These studies are aimed at understanding the intermolecular interactions and electronic properties of the molecule (Naveen et al., 2021).

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)12-8-11(18-19(12)2)9-4-6-10(7-5-9)14(15,16)17/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGCYUXZNHKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Synthesis routes and methods

Procedure details

In analogy to the procedure described for example 2 a], 5-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (PCT Int. Appl. (2003), WO 2004000785 A2) was reacted with methyl iodide in the presence of potassium hydroxide to give 2-methyl-5-(4-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester and 1-methyl-5-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, both as colorless crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Christie, NL Brice, A Rowland… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinic acetylcholine receptor (nAChR) α6 subunit RNA expression is relatively restricted to midbrain regions and is located presynaptically on dopaminergic neurons projecting to the …
Number of citations: 1 pubs.acs.org

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